7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or methyl groups.
Scientific Research Applications
7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6-methyl-1,2,4-oxadiazole derivatives: Similar in structure but may have different biological activities.
Quinazolinone derivatives: Share the quinazolinone core but differ in the substituents attached to the core structure.
Dioxoloquinazolinone compounds: Similar dioxoloquinazolinone core but with different functional groups attached
Uniqueness
7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
The compound 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a quinazolinone core, an oxadiazole moiety, and a dioxolo ring, which may confer unique pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H16N4O4S, with a molecular weight of approximately 396.43 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Features of the Compound
Feature | Description |
---|---|
Core Structure | Quinazolinone |
Functional Groups | Oxadiazole, Dioxolo |
Molecular Weight | 396.43 g/mol |
IUPAC Name | This compound |
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of this compound.
In Vitro Studies
In vitro assays have demonstrated that compounds containing oxadiazole moieties can exhibit significant inhibitory effects on various enzymes and pathways relevant to disease states:
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition :
Compound ID GSK-3α Inhibition (%) GSK-3β Inhibition (%) Compound A 80 45 Compound B 36 0 - Anticancer Activity :
In Vivo Studies
While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are essential for understanding its therapeutic potential:
-
Pharmacokinetics :
- Initial pharmacokinetic profiling indicates that structural modifications can affect absorption and distribution characteristics . The safety profile at varying dosages is critical for further development.
- Efficacy Testing :
The mechanism of action involves interaction with specific molecular targets within cells. The unique structural attributes allow for binding to proteins or enzymes that regulate critical pathways:
- Binding Affinity : The presence of the oxadiazole moiety may facilitate interactions with nucleophilic sites on target proteins.
Properties
IUPAC Name |
7-methyl-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-11-5-3-4-6-12(11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKFHDGXBIROQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.